molecular formula C25H25NO3 B14993431 5-ethyl-N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

5-ethyl-N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

Cat. No.: B14993431
M. Wt: 387.5 g/mol
InChI Key: PFPLOYVULIBQGO-UHFFFAOYSA-N
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Description

5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Methylbenzofuran: A benzofuran derivative with a methyl group at the 2-position.

    Furan-2-carboxamide: A simpler amide derivative of furan.

Uniqueness

5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

5-ethyl-N-(furan-2-ylmethyl)-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H25NO3/c1-4-19-11-12-23-22(14-19)18(3)24(29-23)25(27)26(16-21-6-5-13-28-21)15-20-9-7-17(2)8-10-20/h5-14H,4,15-16H2,1-3H3

InChI Key

PFPLOYVULIBQGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)C)CC4=CC=CO4

Origin of Product

United States

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